(3-Phenylpropanoyl)phosphonic acid
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Overview
Description
(3-Phenylpropanoyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 3-phenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropanoyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with phosphorous acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Another method involves the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or through the McKenna procedure. The McKenna procedure involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylpropanoyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine compounds.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine compounds.
Scientific Research Applications
(3-Phenylpropanoyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3-Phenylpropanoyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with similar structural features but lacking the phosphonic acid group.
Phosphorous acid: A related compound with a similar phosphorus-containing functional group.
Phosphonic acid: The parent compound of (3-Phenylpropanoyl)phosphonic acid, featuring the phosphonic acid group without the phenylpropanoyl moiety
Uniqueness
This compound is unique due to the combination of the phenylpropanoyl and phosphonic acid groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88767-54-8 |
---|---|
Molecular Formula |
C9H11O4P |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
3-phenylpropanoylphosphonic acid |
InChI |
InChI=1S/C9H11O4P/c10-9(14(11,12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChI Key |
IPWZOPWCCVDGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)P(=O)(O)O |
Origin of Product |
United States |
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